4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-piperidin-2-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-7-6-9(11(12,13)14)17-10(16-7)8-4-2-3-5-15-8/h6,8,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIXMXKBFYOTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCCN2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a piperidine derivative under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents, and the methyl group can be added through methylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The trifluoromethyl group at C6 enhances electrophilicity at C4 and C2, while the piperidine substituent at C2 directs regioselectivity.
Key reactions:
-
Halogen displacement: Reacts with amines (e.g., morpholine, pyrrolidine) under basic conditions to form C4-substituted derivatives.
-
Methoxy deprotection: Methoxy groups at C4 are replaced by amines or thiols using catalytic Lewis acids (e.g., AlCl₃) .
Example:
| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloro-2-(piperidin-2-yl)-6-(CF₃)pyrimidine | Morpholine, K₂CO₃, DMF, 80°C | 4-Morpholino derivative | 78 |
Oxidation Reactions
The sulfur atom in thiourea derivatives (related synthetic intermediates) is oxidized to sulfoxides or sulfones, while the piperidine ring undergoes hydroxylation.
Reagents and outcomes:
| Substrate | Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|---|
| Thioether intermediate | mCPBA, CH₂Cl₂, 0°C | Sulfoxide (major) | 85% | |
| Piperidine ring | H₂O₂, AcOH | 3-Hydroxypiperidine derivative | 62% |
Reduction Reactions
Reduction targets the pyrimidine ring or substituents:
-
Nitro groups: Reduced to amines using H₂/Pd-C (quantitative yield) .
-
CF₃ group: Stable under standard reduction conditions (e.g., NaBH₄, LiAlH₄), but adjacent methyl groups may undergo dehydrogenation.
Notable observation:
The trifluoromethyl group’s electron-withdrawing effect suppresses pyrimidine ring reduction, preserving aromaticity under mild conditions.
Electrophilic Aromatic Substitution (EAS)
| Conditions | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NBS, AIBN, CCl₄, reflux | Bromine radical | 5-Bromo-4-methyl-2-(piperidin-2-yl)-6-(CF₃)pyrimidine | 41 |
Ring-Opening and Rearrangement
Piperidine ring-opening occurs under strong acidic conditions, forming linear amines. For example:
| Reaction | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| HCl (conc.), EtOH, Δ | Piperidine ring hydrolysis | 2-Amino-4-methyl-6-(CF₃)pyrimidine | Intermediate for SAR |
Cross-Coupling Reactions
Suzuki-Miyaura coupling at C4 or C5 positions enables diversification:
pH-Dependent Tautomerism
The piperidine nitrogen participates in tautomeric equilibria, influencing reactivity:
-
Basic conditions (pH > 10): Enolate formation at C4, enhancing nucleophilicity.
-
Acidic conditions (pH < 4): Pyrimidine protonation at N1, increasing electrophilicity at C2 and C4 .
Stability Under Thermal and Photolytic Conditions
-
Thermal decomposition: Degrades above 250°C, releasing piperidine and HF gas (TGA data).
-
Photolysis: UV light (254 nm) induces C–S bond cleavage in thiomethyl analogues, forming radicals.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine is in the development of new pharmaceuticals. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug discovery efforts focused on:
- Antiviral Agents : Research indicates that pyrimidine derivatives can exhibit antiviral properties. Compounds similar to this compound have been studied for their ability to inhibit viral replication mechanisms .
- Anticancer Drugs : The compound's potential as an anticancer agent is under investigation, particularly for its ability to interfere with cellular signaling pathways involved in tumor growth .
Agricultural Chemicals
The compound is also being explored for its use as an agricultural chemical, specifically as an insecticide or herbicide . Pyrimidine derivatives are known for their efficacy in pest control due to their ability to disrupt physiological processes in target organisms .
Material Science
In material science, compounds like this compound are being investigated for their properties in developing advanced materials. The trifluoromethyl group enhances the compound's stability and performance in various applications, including:
- Polymer Production : The compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with improved thermal and chemical resistance.
- Coatings and Adhesives : Its unique properties make it suitable for formulating coatings that require enhanced durability and resistance to environmental factors.
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry investigated various pyrimidine derivatives, including those structurally related to this compound. The research demonstrated significant antiviral activity against specific viral strains, suggesting that modifications to the pyrimidine core could enhance efficacy .
Case Study 2: Insecticidal Properties
Research conducted by agricultural scientists evaluated the insecticidal properties of several pyrimidine compounds. Results indicated that certain derivatives exhibited potent activity against common agricultural pests, leading to recommendations for further development into commercial insecticides .
Mechanism of Action
The mechanism by which 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent Position and Functional Group Variations
Compound 1 : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (CAS: N/A)
- Structure : Position 2: amine (-NH₂); Position 4: methyl; Position 6: piperidin-1-yl.
- Key Differences: The amine group at position 2 facilitates hydrogen bonding, which is critical for interactions in drug-receptor complexes. However, the piperidin-1-yl group at position 6 (vs.
- Applications : Explored in drug design for antimicrobial and anticancer activities .
Compound 2 : 4-Methyl-6-phenylpyrimidin-2-amine (CAS: N/A)
- Structure : Position 2: amine (-NH₂); Position 4: methyl; Position 6: phenyl.
- Key Differences : The phenyl group introduces π-π stacking interactions but lacks the electron-withdrawing effect of trifluoromethyl. The dihedral angles between the phenyl and pyrimidine rings (29.41° and 46.32°) influence crystal packing and solubility .
- Applications : Used in agrochemicals and supramolecular chemistry .
Compound 3 : 4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (CAS: N/A)
- Structure : Position 2: amine (-NH₂); Position 4: 4-methylpiperidin-1-yl; Position 6: 4-(trifluoromethyl)phenyl.
- Key Differences : The trifluoromethylphenyl group at position 6 enhances lipophilicity and steric bulk compared to the target compound’s trifluoromethyl group. The 4-methylpiperidin-1-yl substituent at position 4 introduces conformational flexibility .
- Applications : Investigated for kinase inhibition in cancer therapy .
Electronic and Steric Effects
| Compound | Position 2 | Position 4 | Position 6 | Key Electronic/Steric Features |
|---|---|---|---|---|
| Target Compound | Piperidin-2-yl | Methyl | Trifluoromethyl | High electronegativity (CF₃), stereochemical complexity |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | -NH₂ | Methyl | Piperidin-1-yl | Hydrogen bonding (NH₂), reduced lipophilicity |
| 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine | -Cl | 4-(trifluoromethyl)piperidin-1-yl | Chlorine | Electrophilic (Cl), enhanced reactivity for substitution |
Biological Activity
4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), pharmacological applications, and potential therapeutic uses.
The molecular formula of this compound is CHFN with a molecular weight of approximately 267.68 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various biological targets, particularly enzymes involved in cancer and inflammatory pathways. For example, it has potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative disease therapies .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of piperidine, including this compound, can induce apoptosis in cancer cell lines. For instance, a related piperidine derivative showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been documented. It has been associated with reduced production of pro-inflammatory cytokines in cellular models, suggesting its utility in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the trifluoromethyl group significantly influences its interaction with biological targets. Studies suggest that modifications to the piperidine ring can enhance binding affinity and selectivity for specific receptors or enzymes .
| Compound | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | CHFN | Enzyme inhibition, anticancer, anti-inflammatory | Significant SAR findings |
| 4-Methyl-2-pyrrolidin-2-YL-6-(trifluoromethyl)pyrimidine | CHFN | Anticancer activity | Similar structure with different ring |
| 6-Methyl-2-piperidin-2-YL-pyrimidin-4-ol | CHNO | Moderate AChE inhibition | Lacks trifluoromethyl group |
Case Studies
- Anticancer Efficacy : A study conducted on MDA-MB-231 breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability by 55% at a concentration of 10 μM over three days .
- Neuroprotective Effects : In models simulating Alzheimer’s disease, compounds structurally related to this compound showed dual inhibition of cholinesterases and antioxidant properties, suggesting potential for cognitive disorder treatments .
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of a pyrimidine core. Key steps include:
Heterocyclic Ring Formation : Use condensation reactions between thiourea derivatives and β-diketones to construct the pyrimidine ring.
Substituent Introduction : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts) .
Piperidine Attachment : Employ reductive amination or nucleophilic displacement to incorporate the piperidin-2-yl moiety.
Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures).
Q. Optimization Strategies :
- Vary solvent polarity (DMSO, DMF, or THF) to improve yield.
- Screen catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and temperatures (60–120°C) .
- Monitor reaction progress via TLC or HPLC-MS.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 276.121).
Q. How can researchers design preliminary biological activity assays for this compound?
Methodological Answer:
- Antimicrobial Screening :
- Use microdilution assays (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth, with 24-hour incubation .
- Enzyme Inhibition Studies :
- Test against kinase targets (e.g., EGFR) via fluorescence polarization assays (IC₅₀ determination).
- Cytotoxicity Profiling :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and DMSO controls .
Advanced Research Questions
Q. How can computational quantum chemistry guide the rational design of derivatives with enhanced bioactivity?
Methodological Answer:
- Reaction Path Search :
- Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and identify rate-limiting steps .
- Docking Simulations :
- Dock the compound into protein active sites (e.g., PARP-1) using AutoDock Vina. Prioritize derivatives with improved binding energies (<-8 kcal/mol) .
- ADMET Prediction :
- Predict logP (lipophilicity) and metabolic stability via SwissADME. Optimize substituents to reduce CYP450 inhibition.
Q. How can contradictions in crystallographic data (e.g., bond length variations) be resolved?
Methodological Answer:
- Discrepancy Analysis :
- Hirshfeld Surface Analysis :
- Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain lattice-induced distortions.
- Temperature-Dependent Studies :
- Collect data at 100 K and 298 K to assess thermal motion artifacts .
Q. What methodologies enable the establishment of structure-activity relationships (SAR) for trifluoromethyl-pyrimidine derivatives?
Methodological Answer:
- Substituent Scanning :
- Synthesize analogs with varying substituents (e.g., -OCH₃, -Cl) at the 4-position.
- Free-Wilson Analysis :
- Statistically correlate structural features (e.g., logP, dipole moment) with bioactivity using PLS regression .
- Pharmacophore Mapping :
- Identify critical hydrogen bond acceptors (pyrimidine N) and hydrophobic regions (trifluoromethyl group) via Discovery Studio.
Q. How can reaction optimization be accelerated using computational-experimental feedback loops?
Methodological Answer:
- High-Throughput Screening (HTS) :
- Test 96 reaction conditions (solvent, catalyst, temperature) in parallel.
- Machine Learning (ML) :
- Train ML models (e.g., random forest) on HTS data to predict optimal conditions for new substrates .
- Robotic Synthesis Platforms :
- Automate steps (e.g., liquid handling, in-line NMR) for rapid iteration.
Q. What comparative analyses distinguish this compound from structurally similar pyrimidines in terms of reactivity?
Methodological Answer:
- Kinetic Studies :
- Compare hydrolysis rates (pH 7.4 buffer, 37°C) with analogs lacking the piperidine group. The piperidin-2-yl moiety may sterically hinder nucleophilic attack .
- Electrochemical Profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
